molecular formula C13H10N2 B1366921 2-Methyl-1,7-phenanthroline CAS No. 61351-90-4

2-Methyl-1,7-phenanthroline

Cat. No. B1366921
Key on ui cas rn: 61351-90-4
M. Wt: 194.23 g/mol
InChI Key: NUJFAQKFUDBKLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08969349B2

Procedure details

To a mixture of sodium 3-nitrobenzenesulfonate (2.88 g, 12.8 mmol) in oleum (12 mL) and water (12 mL) was added quinolin-5-amine (3.09 g, 21.4 mmol). The mixture was stirred and heated to 105° C. Crotonaldehyde (3.00 g, 42.8 mmol) was added dropwise over 15 min. The resulting mixture was stirred at 105° C. for 16 h. The mixture was then poured into ice (50 g), and the pH value was adjusted to 11 with 1 N aqueous sodium hydroxide solution. The mixture was extracted with EtOAc (3×60 mL), and the combined organic layers were dried over anhydrous sodium sulfate and concentrated under reduced pressure. The residue was purified by column chromatography to afford 2-methyl-1,7-phenanthroline as a yellow solid (2.10 g). MS (ESI) m/z 195.1 (M+H)+.
Name
sodium 3-nitrobenzenesulfonate
Quantity
2.88 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
3.09 g
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
50 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N+]([C:4]1[CH:5]=C(S([O-])(=O)=O)C=[CH:8][CH:9]=1)([O-])=O.[Na+].[N:15]1[C:24]2[CH:23]=[CH:22][CH:21]=[C:20]([NH2:25])[C:19]=2[CH:18]=[CH:17][CH:16]=1.C(=O)/C=C/C.[OH-].[Na+]>OS(O)(=O)=O.O=S(=O)=O.O>[CH3:8][C:9]1[CH:4]=[CH:5][C:21]2[C:20](=[C:19]3[C:24](=[CH:23][CH:22]=2)[N:15]=[CH:16][CH:17]=[CH:18]3)[N:25]=1 |f:0.1,4.5,6.7|

Inputs

Step One
Name
sodium 3-nitrobenzenesulfonate
Quantity
2.88 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)S(=O)(=O)[O-].[Na+]
Name
Quantity
12 mL
Type
solvent
Smiles
OS(=O)(=O)O.O=S(=O)=O
Name
Quantity
12 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
3.09 g
Type
reactant
Smiles
N1=CC=CC=2C(=CC=CC12)N
Step Three
Name
Quantity
3 g
Type
reactant
Smiles
C(\C=C\C)=O
Step Four
Name
ice
Quantity
50 g
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
105 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at 105° C. for 16 h
Duration
16 h
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EtOAc (3×60 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
CC1=NC2=C3C=CC=NC3=CC=C2C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g
YIELD: CALCULATEDPERCENTYIELD 84.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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